molecular formula C15H17FO3 B10848750 2-Fluoroloxoprofen

2-Fluoroloxoprofen

Cat. No.: B10848750
M. Wt: 264.29 g/mol
InChI Key: YDEVCGCLYOHOIL-UHFFFAOYSA-N
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Description

2-Fluoroloxoprofen is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain and inflammation management. This compound has been modified to include a fluorine atom, which enhances its pharmacological properties, making it less ulcerogenic while maintaining its anti-inflammatory efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoroloxoprofen typically involves the fluorination of loxoprofenThis can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroloxoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted aromatic compounds, which can be further utilized in pharmaceutical applications .

Mechanism of Action

2-Fluoroloxoprofen exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The fluorine atom enhances the compound’s binding affinity to the COX enzymes, resulting in improved efficacy and reduced side effects .

Comparison with Similar Compounds

Uniqueness: 2-Fluoroloxoprofen stands out due to its enhanced pharmacological profile, offering effective pain and inflammation relief with a lower risk of gastrointestinal side effects.

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H17FO3/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19)

InChI Key

YDEVCGCLYOHOIL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)O

Origin of Product

United States

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